5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile
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Overview
Description
5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile typically involves the reaction of cyanoacetamide with appropriate aldehydes or ketones under basic conditions. The reaction is often carried out in the presence of catalysts such as sodium ethoxide in ethanol, leading to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products Formed:
Scientific Research Applications
5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or ion channels, thereby modulating cellular processes .
Comparison with Similar Compounds
- 2-Amino-6-oxo-5-salicyloyl-1,6-dihydropyridine-3-carboxamide
- 6-Amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- 5-Fluoro-2,6-dihydroxynicotinonitrile
Uniqueness: 5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5N3O |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
5-amino-6-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-3-4-1-2-5(8)6(10)9-4/h1-2H,8H2,(H,9,10) |
InChI Key |
MSQPSKIEXILZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)C(=C1)N)C#N |
Origin of Product |
United States |
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